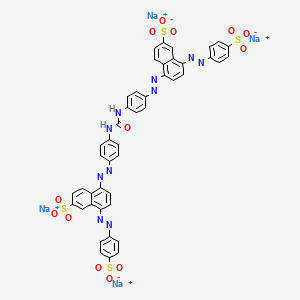

C.I. Direct red 84

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

6409-83-2 |

|---|---|

分子式 |

C45H28N10Na4O13S4 |

分子量 |

1137.0 g/mol |

IUPAC 名称 |

tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O13S4.4Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;;;;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |

InChI 键 |

CRKUGZZYUKCLMC-UHFFFAOYSA-J |

规范 SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

其他CAS编号 |

6409-83-2 |

产品来源 |

United States |

Foundational & Exploratory

C.I. Direct Red 84: A Technical Overview for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84, identified by the Colour Index number 35760 and CAS number 6409-83-2, is a multi-azo class direct dye.[1] While commercially utilized as a dyeing agent, its application in scientific research is specialized and not as extensively documented as other common laboratory dyes. This technical guide provides a comprehensive overview of the known research uses of this compound, with a focus on its chemical properties and its primary application in adsorption studies.

Chemical and Physical Properties

This compound is a complex anionic dye with the molecular formula C45H28N10Na4O13S4 and a molecular weight of 1136.99 g/mol .[1] Its structure, belonging to the multi-azo class, imparts a dark red to yellow-light hue.[1] The dye is available for research purposes and is noted as a good dyeing agent for cotton fabrics.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 35760 |

| CAS Number | 6409-83-2 |

| Molecular Formula | C45H28N10Na4O13S4 |

| Molecular Weight | 1136.99 |

| Chemical Class | Multi-azo dye |

Research Applications: Adsorption Studies

The most documented research application of this compound is in the field of environmental science, specifically in studies concerning the removal of dyes from aqueous solutions through adsorption. These studies are crucial for developing effective wastewater treatment technologies.

Adsorption onto Chitin (B13524)

Research has explored the use of chitin, a naturally occurring biopolymer, as an adsorbent for this compound.[4][5] These studies investigate the kinetics and mechanisms of the adsorption process.

Experimental Principles: The primary mechanism behind the adsorption of anionic dyes like this compound onto chitosan (B1678972) (a derivative of chitin) is the electrostatic attraction between the negatively charged sulfonate groups of the dye and the protonated amino groups of the adsorbent in acidic conditions.[6]

Key Findings:

-

Intraparticle diffusion has been identified as a rate-controlling step in the adsorption of this compound onto chitin.[4][5]

-

The efficiency of dye removal is influenced by several factors, including the initial dye concentration, pH of the solution, temperature, and the particle size of the adsorbent.[4][5]

While specific quantitative data for the adsorption of this compound is limited in the provided search results, the general principles of dye adsorption onto biopolymers like chitin and chitosan are well-established.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in the scientific literature. However, based on the adsorption studies, a general protocol for a batch adsorption experiment can be outlined.

General Protocol for Batch Adsorption of this compound onto an Adsorbent

-

Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration in deionized water. Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

-

Adsorbent Preparation: Prepare the adsorbent material (e.g., chitin) by washing, drying, and sieving to obtain a uniform particle size.

-

Batch Adsorption Experiment:

-

In a series of flasks, add a known mass of the adsorbent to a fixed volume of the dye solution of a specific concentration.

-

Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.

-

Agitate the flasks at a constant speed and temperature for a predetermined period to reach equilibrium.

-

-

Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.

-

Determine the concentration of this compound remaining in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

-

Data Calculation: Calculate the amount of dye adsorbed per unit mass of the adsorbent (q_e) using the following equation:

-

q_e = (C_0 - C_e) * V / m

-

Where:

-

q_e is the adsorption capacity at equilibrium (mg/g)

-

C_0 is the initial dye concentration (mg/L)

-

C_e is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

-

Visualization of Experimental Workflow

Caption: Workflow for a typical batch adsorption experiment.

Toxicology and Safety Considerations

There is a lack of specific toxicological data for this compound in the provided search results. However, as a member of the azo dye class, general safety precautions should be followed. Some azo dyes are known to be potential skin and respiratory sensitizers, and their metabolism can sometimes lead to the formation of aromatic amines, which may have toxicological implications.[7] Therefore, when handling this compound powder or solutions, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a direct azo dye with limited but specific applications in scientific research, primarily within the domain of environmental chemistry for studying the adsorption of dyes from wastewater. While detailed biological and toxicological data are scarce, its properties as an anionic dye make it a useful model compound for investigating the efficacy of various adsorbent materials. Further research is needed to explore other potential applications of this compound in biological staining, as a fluorescent probe, or in other areas of scientific investigation. Researchers should be aware of the potential for confusion with other "Red" dyes and confirm the identity of the compound using its C.I. and CAS numbers.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A State-of-the-Art Review on Biowaste Derived Chitosan Biomaterials for Biosorption of Organic Dyes: Parameter Studies, Kinetics, Isotherms and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C.I. Direct Red 39 | C32H26N4Na2O8S2 | CID 22827 - PubChem [pubchem.ncbi.nlm.nih.gov]

C.I. Direct Red 84 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84 is a multi-azo direct dye recognized for its application in the textile industry, particularly for dyeing cotton fabrics.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and available toxicological information, addressing the needs of researchers and professionals in the scientific community.

Chemical Structure and Identification

The chemical identity of this compound is established through its unique identifiers and molecular structure.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 35760 |

| CAS Number | 6409-83-2[2] |

| Molecular Formula | C45H28N10Na4O13S4[2] |

| Molecular Weight | 1136.99 g/mol [2] |

| IUPAC Name | tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate |

| Synonyms | Sirius Brown 3RL, Sirius Supra Brown 3R-LL |

Chemical Structure:

The molecule is characterized by the presence of multiple azo (-N=N-) groups, which are responsible for its color, and sulfonic acid groups, which confer water solubility and affinity for cellulosic fibers. It is classified as a multi-azo dye.[2]

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are limited in publicly accessible literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | Dark red powder with a yellowish light cast[2] |

| Solubility | Soluble in water. Specific quantitative data is not readily available. |

| Melting Point | Data not available. Azo dyes often decompose at high temperatures before melting. |

| UV-Vis Absorption | Specific absorption maxima (λmax) data is not readily available in the searched literature. |

Manufacturing and Synthesis

General Manufacturing Process

The synthesis of this compound involves a multi-step diazotization and coupling process.[2] The general outline is as follows:

-

Diazotization of 4-Aminobenzenesulfonic acid: This primary aromatic amine is converted into a diazonium salt.

-

Coupling with 5-Aminonaphthalene-2-sulfonic acid: The diazonium salt is reacted with this coupling agent.

-

Second Diazotization: The product from the previous step is diazotized again.

-

Coupling with (Phenylamino)methanesulfonic acid: The resulting diazonium salt is coupled with this secondary component.

-

Hydrolysis: A sulfonic acid group is removed by hydrolysis.

-

Phosgenation: The intermediate is treated with phosgene (B1210022) (or a phosgene equivalent) to form the final dye.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

A variety of analytical techniques can be employed for the characterization of this compound, though specific studies on this particular dye are not widely available. General methods for azo dye analysis include:

-

UV-Visible Spectroscopy: To determine the absorption spectrum and λmax, which is characteristic of the chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For separation and purity assessment.

Toxicological and Safety Information

General Safety Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications

The primary application of this compound is as a direct dye for cellulosic fibers like cotton.[1][2] Its substantivity for these materials is due to the presence of sulfonate groups and the linear, planar structure of the molecule, which allows for effective hydrogen bonding and van der Waals forces with the cellulose (B213188) polymer.

Biological Activity and Relevance to Drug Development

There is currently no available information in the searched scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways relevant to drug development. Its primary use is as a colorant. The main interest for drug development professionals would likely be related to its toxicological profile, particularly concerning the potential for metabolic activation to harmful aromatic amines.

Conclusion

This compound is a well-established direct dye with a defined chemical structure and a known synthetic route. However, there is a notable lack of publicly available, detailed quantitative data regarding its physicochemical properties and a comprehensive toxicological profile. For researchers and professionals in fields such as drug development, the potential for this and other azo dyes to be metabolized into biologically active or toxic compounds remains a key area for further investigation. The information provided in this guide serves as a foundational resource, highlighting the current state of knowledge and identifying areas where further research is needed.

References

Technical Data Summary for C.I. Direct Red 84

This document provides the molecular formula and molecular weight for the compound C.I. Direct Red 84. The intended audience for this information is researchers, scientists, and professionals in drug development who may use this dye as a reagent.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C45H28N10Na4O13S4[1][2] |

| Molecular Weight | 1136.99 g/mol [1] |

| Alternate Molecular Weight | 1137.0 g/mol [2] |

Note on Applicability:

The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. However, Direct Red 84 is a chemical dye and not a therapeutic agent or a component of a biological signaling pathway. Therefore, detailed experimental protocols for its synthesis or use in biological assays, as well as diagrams of signaling pathways, are not applicable to this specific compound and have been omitted.

References

An In-depth Technical Guide to the Research Applications of C.I. Direct Red 84 (CAS Number 6409-83-2)

For Researchers, Scientists, and Environmental Technology Professionals

Introduction

C.I. Direct Red 84, identified by CAS Number 6409-83-2, is a multi-azo class dye with the molecular formula C₄₅H₂₈N₁₀Na₄O₁₃S₄ and a molecular weight of 1136.99 g/mol .[1] While its primary industrial application lies in the dyeing of cotton fabrics, its robust structure and stability have led to its widespread use as a model contaminant in environmental research.[2] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its utility in the development and evaluation of advanced wastewater treatment technologies. The content herein is tailored for researchers and professionals engaged in environmental science and technology, particularly in the domain of water purification and remediation.

Core Research Application: A Model Pollutant for Adsorption and Advanced Oxidation Studies

The principal research application of this compound is as a model organic pollutant for testing the efficacy of various water treatment methodologies. Its complex aromatic structure makes it resistant to biodegradation, simulating the challenges posed by recalcitrant industrial effluents. Research efforts are predominantly centered on two main areas: adsorption processes using novel low-cost adsorbents and advanced oxidation processes (AOPs) for its degradation.

Adsorption Studies Utilizing this compound

A significant body of research has focused on the removal of this compound from aqueous solutions using a variety of adsorbents. These studies are crucial for developing cost-effective and sustainable alternatives to conventional wastewater treatment methods.

Quantitative Data on Adsorption Parameters

The efficiency of the adsorption process is influenced by several key parameters. The following tables summarize quantitative data from various studies on the removal of this compound.

Table 1: Influence of Experimental Conditions on the Adsorption of this compound by Various Adsorbents

| Adsorbent | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Temperature (°C) | Contact Time (min) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |

| Shale | 700 Pt-Co | 5 | 2 | 45 | 4320 | - | 0.0110-0.0322 | [3] |

| Powdered Activated Carbon | 50 | 0.3 | 7 | - | 180 | - | - | [4] |

| Chitosan (B1678972) Microspheres | - | - | - | - | 1440 | 97 | - | [5] |

| Empty Cotton Flower Activated Carbon | 200 | 4.67 g (in column) | - | - | - | - | 154.2 | [6] |

Table 2: Kinetic and Isotherm Model Parameters for this compound Adsorption

| Adsorbent | Kinetic Model | Isotherm Model | R² Value (Kinetic) | R² Value (Isotherm) | Reference |

| Shale | - | Langmuir | - | - | [3] |

| Powdered Activated Carbon | Pseudo-second-order | Langmuir, Temkin | - | - | [4] |

| Chitosan Microspheres | - | Freundlich | - | >0.98 | [5] |

| Empty Cotton Flower Activated Carbon | Thomas, BDST | - | >0.95 | - | [6] |

Advanced Oxidation Processes (AOPs) for Degradation of this compound

Advanced Oxidation Processes are another significant area of research for the treatment of water contaminated with this compound. The Solar Fenton process, in particular, has shown promise in degrading this dye.

Quantitative Data on Solar Fenton Process Parameters

Table 3: Optimized Parameters for the Degradation of Direct Red Dye using Solar Fenton Process

| Parameter | Optimized Value | Removal Efficiency (%) | Reaction Time (min) | Reference |

| Initial Dye Concentration | 20 mg/L | >75 | 30 | [7] |

| Fe²⁺ Concentration | 7.5 mg/L | 90.5 (at pH 3) | 30 | [7] |

| H₂O₂ Concentration | 75 mg/L | - | - | [7] |

| pH | 3 | 90.5 | 30 | [7] |

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed experimental protocols for key methodologies are provided below.

Protocol 1: Synthesis of Activated Carbon from Empty Cotton Flower Agro-Waste

This protocol describes the preparation of activated carbon from empty cotton flower agro-residue for use in adsorption studies.

-

Preparation of Raw Material: Collect empty cotton flower agro-residue. Wash thoroughly with distilled water to remove any dirt and impurities. Dry the washed material in an oven at 105°C for 24 hours.

-

Carbonization: Take the dried biomass and place it in a muffle furnace. Carbonize the material at 500°C for 1 hour in the absence of air.

-

Activation: After carbonization, activate the material by increasing the temperature to 800°C and introducing a stream of water vapor for a specific period (e.g., 30-60 minutes).

-

Final Processing: Cool the activated carbon, wash it with dilute hydrochloric acid to remove any ash content, and then wash with distilled water until the pH of the washing water is neutral. Dry the final activated carbon product at 110°C for 24 hours and store it in a desiccator.

Protocol 2: Preparation of Chitosan Microspheres for Dye Adsorption

This protocol outlines the synthesis of chitosan microspheres, an effective adsorbent for anionic dyes like this compound.

-

Chitosan Solution Preparation: Dissolve a specific amount of chitosan powder (e.g., 2g) in an aqueous solution of acetic acid (e.g., 100 mL of 2% v/v) with constant stirring until a homogenous solution is obtained.

-

Emulsification: Add the chitosan solution dropwise into a liquid paraffin (B1166041) oil solution containing a surfactant (e.g., Span 80) under continuous mechanical stirring to form a water-in-oil emulsion.

-

Cross-linking: Introduce a cross-linking agent, such as glutaraldehyde, to the emulsion and continue stirring for a set period (e.g., 2-3 hours) to allow for the formation of stable microspheres.

-

Purification and Drying: Separate the formed chitosan microspheres from the oil phase by filtration. Wash the microspheres extensively with a suitable solvent (e.g., petroleum ether or acetone) to remove the oil and surfactant, followed by washing with distilled water to remove any unreacted chemicals. Finally, dry the microspheres in an oven at a controlled temperature (e.g., 60°C).

Protocol 3: Batch Adsorption Experiments

This protocol details the procedure for conducting batch adsorption studies to evaluate the performance of an adsorbent for this compound removal.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

-

Adsorption Procedure: In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of dye solution with a known initial concentration (e.g., 50 mL of 50 mg/L).

-

Parameter Variation: Adjust the experimental parameters as required for the study. For pH studies, adjust the initial pH of the dye solutions using dilute HCl or NaOH. For temperature studies, place the flasks in a temperature-controlled shaker.

-

Equilibration: Agitate the flasks at a constant speed for a predetermined period to reach equilibrium.

-

Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculation: Calculate the removal efficiency and adsorption capacity using the initial and final dye concentrations.

Protocol 4: Fixed-Bed Column Adsorption Studies

This protocol describes the setup and operation of a fixed-bed column for continuous dye removal studies.

-

Column Preparation: Pack a glass column of a specific internal diameter and length with a known amount of adsorbent material, supported by glass wool or a suitable mesh at the bottom.

-

Experimental Setup: Pump the dye solution of a known concentration from a reservoir through the column at a constant flow rate using a peristaltic pump in either an up-flow or down-flow mode.

-

Sample Collection: Collect effluent samples at regular time intervals from the outlet of the column.

-

Analysis: Measure the concentration of this compound in the collected effluent samples using a UV-Vis spectrophotometer.

-

Breakthrough Curve: Plot the normalized effluent concentration (C/C₀) against time to obtain the breakthrough curve. The breakthrough point is typically defined as the time when the effluent concentration reaches a certain percentage (e.g., 5-10%) of the influent concentration.

-

Data Analysis: From the breakthrough curve, determine key parameters such as breakthrough time, exhaustion time, and the total amount of dye adsorbed in the column.

Protocol 5: Solar Fenton Degradation of this compound

This protocol details the experimental procedure for the degradation of this compound using the solar Fenton process.

-

Reactor Setup: Use a suitable photoreactor, which can be a simple open vessel or a more complex setup with solar collectors, exposed to natural sunlight.

-

Reaction Mixture Preparation: To a known volume of this compound solution of a specific concentration (e.g., 20 mg/L), add the Fenton's reagents: a source of Fe²⁺ ions (e.g., ferrous sulfate) and hydrogen peroxide (H₂O₂). The concentrations of these reagents should be optimized for maximum degradation.

-

pH Adjustment: Adjust the initial pH of the reaction mixture to the optimal acidic range for the Fenton reaction (typically around pH 3) using dilute sulfuric acid.

-

Solar Irradiation: Expose the reactor containing the reaction mixture to direct sunlight.

-

Sample Collection and Analysis: Withdraw samples at regular time intervals and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a scavenger for hydroxyl radicals). Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer to monitor the degradation progress.

-

Mineralization Analysis (Optional): To assess the extent of mineralization, measure the Total Organic Carbon (TOC) of the samples at the beginning and end of the experiment.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams have been generated using the DOT language.

Conclusion

This compound (CAS 6409-83-2) serves as an invaluable tool for researchers in environmental science and technology. Its properties make it an ideal model compound for assessing the performance of novel adsorbents and advanced oxidation processes for wastewater treatment. The standardized use of this dye allows for the comparison of results across different studies and facilitates the development of more efficient and sustainable water purification technologies. This guide provides a comprehensive overview of its research applications, supported by quantitative data and detailed experimental protocols, to aid scientists and engineers in their endeavors to address the critical challenges of water pollution.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Performance of the photo-Fenton process in the degradation of a model azo dye mixture - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: C.I. Direct Red 84 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for C.I. Direct Red 84 (CAS No. 6409-83-2), also known by trade names such as Siriuslichtbraun 3 R-LL and DEKA-Textile Dye No. 91 Cooper-Brown. The information presented is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a multi-azo class direct dye. While comprehensive, officially published physical and chemical property data is limited, the following information has been compiled from available safety data sheets and chemical databases.

| Property | Value | Reference |

| Chemical Name | Tetrasodium 5,5'-[carbonylbis(imino-4,1-phenyleneazo)]bis[8-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate] | |

| C.I. Name | Direct Red 84 | |

| CAS Number | 6409-83-2 | |

| C.I. Number | 35760 | |

| Molecular Formula | C45H28N10Na4O13S4 | |

| Molecular Weight | 1137.0 g/mol | [1] |

| Appearance | Dark red powder | |

| Melting Point | >300 °C |

Toxicological Data

There is some variation in the reported toxicological data for this compound. The available data from different sources is summarized below. It is recommended to handle this substance with care, assuming the more conservative (i.e., more hazardous) values until more definitive data becomes available.

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | |

| Acute Oral Toxicity (ATE) | 2362.3853 mg/kg | ||

| Acute Dermal Toxicity (ATE) | > 10,000 mg/kg | ||

| Acute Inhalation Toxicity (ATE - Dust/Mist) | 1.4384 mg/l | ||

| Skin Irritation | Non-irritating | Rabbit | |

| Skin Irritation | Causes skin irritation | ||

| Eye Irritation | Non-irritating | Rabbit | |

| Eye Irritation | Causes serious eye damage |

Note on Conflicting Data: The discrepancies in skin and eye irritation classifications highlight the need for cautious handling. The "Sirius" product SDS indicates irritation potential, while the "DEKA-Textile Dye" SDS suggests it is non-irritating.

Hazard Identification and Classification

Based on available information, this compound may be classified with the following hazards:

-

Acute Toxicity (Inhalation): Harmful if inhaled.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation or damage.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available. However, standard OECD guidelines are typically followed for such assessments.

Example of a Standard Acute Oral Toxicity Protocol (OECD 423):

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled temperature and humidity, with free access to food and water.

-

Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the mortality data.

Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling procedures. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particulate filter.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Spill and Disposal Procedures

-

Spills: Wear appropriate PPE. Carefully sweep up or vacuum the spilled material and place it in a sealed container for disposal. Avoid generating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Caption: First aid response for this compound exposure.

References

Unveiling the Molecular Interactions of C.I. Direct Red 84 in Biological Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of C.I. Direct Red 84, a key component of the widely used Picro-sirius red stain for the visualization and quantification of collagen in biological tissues. This document provides a comprehensive overview of the dye's properties, its interaction with collagen, and detailed experimental protocols, tailored for professionals in research and development.

Introduction to this compound (Sirius Red)

This compound, also known as C.I. Direct Red 80 or Sirius Red, is a polyazo dye recognized for its principal application in the selective staining of collagen and amyloid.[1] Its elongated and planar molecular structure, coupled with multiple sulfonic acid groups, dictates its specific binding properties to protein fibers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Red 84 / Direct Red 80 | [1] |

| Synonyms | Sirius Red | [1] |

| CAS Number | 6409-83-2 / 2610-10-8 | [2] |

| Molecular Formula | C45H28N10Na4O13S4 | - |

| Molecular Weight | 1136.99 g/mol | - |

| Class | Multi-azo dye | - |

| Appearance | Dark red powder | - |

| Solubility | Soluble in water | [2] |

| Absorbance Maximum (λmax) | 528-540 nm | [2] |

Core Mechanism of Action in Collagen Staining

The utility of this compound in biological staining is most prominently featured in the Picro-sirius red method. The mechanism is a result of the specific, non-covalent interaction between the dye molecules and collagen fibers.

The staining process is primarily driven by:

-

Ionic Interactions: The negatively charged sulfonic acid groups (-SO3H) of the Direct Red 84 molecule form strong electrostatic interactions with the positively charged basic amino acid residues (such as lysine (B10760008) and arginine) present in the collagen triple helix.[3]

-

Hydrogen Bonding: The numerous nitrogen and oxygen atoms within the dye's structure act as hydrogen bond acceptors, forming hydrogen bonds with the amino and hydroxyl groups of the collagen protein.

-

Van der Waals Forces: The planar and elongated structure of the dye molecule allows it to align parallel to the long axis of the collagen fiber, maximizing van der Waals interactions and contributing to the stability of the binding.[4]

This parallel alignment of the dye molecules along the collagen fibers is crucial for the characteristic enhancement of birefringence observed under polarized light, a key feature of the Picro-sirius red technique.[5] The highly ordered arrangement of the dye molecules, dictated by the underlying structure of the collagen, results in a significant increase in the intensity of polarized light passing through the stained tissue.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 4. Are picro-dye reactions for collagens quantitative? Chemical and histochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Collagen Staining in Histology

A Note on C.I. Direct Red 84: Initial searches for a histological staining protocol for this compound did not yield established applications for tissue staining. This dye is primarily documented for use in the textile industry, for example, as a dyeing agent for cotton fabrics.[1][2][3]

In contrast, a closely related compound, C.I. Direct Red 80 , commercially known as Sirius Red , is a widely accepted and extensively documented supravital stain used for the specific and quantitative staining of collagen in histological sections.[4][5][6] Therefore, these application notes and protocols will focus on the use of Sirius Red (in the form of Picrosirius Red) as a robust method for collagen analysis.

Application: Picrosirius Red Staining for Collagen Visualization and Quantification

Picrosirius Red staining is a highly specific method for the detection of collagen fibers in tissue sections. The technique is valued for its ability to enhance the natural birefringence of collagen, allowing for detailed visualization and differentiation of collagen fiber thickness and organization when viewed under polarized light.[7][8]

Principle of the Method:

The Picrosirius Red staining method relies on the interaction between the elongated, anionic molecules of Sirius Red (a polyazo dye) and the cationic basic amino acid residues of collagen molecules.[8][9] The staining solution, a saturated aqueous solution of picric acid, provides the optimal acidic pH for this binding and also acts as a counterstain for non-collagenous components, which typically appear pale yellow.[4][10] The parallel alignment of the dye molecules along the collagen fibers significantly enhances their birefringence, making them appear brightly colored against a dark background under polarized light.[8]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the Picrosirius Red staining protocol.

Table 1: Reagent and Solution Parameters

| Reagent/Solution | Component | Concentration/Preparation |

| Picrosirius Red Staining Solution | Sirius Red F3B (C.I. Direct Red 80) | 0.1% (0.5 g in 500 mL) |

| Saturated Aqueous Picric Acid | ~1.3% in distilled water | |

| Acidified Water | Acetic Acid (Glacial) | 0.5% (5 mL in 1 L of distilled water) |

| Weigert's Hematoxylin (B73222) (optional) | Solution A: Hematoxylin | 1% in 95% Ethanol (B145695) |

| Solution B: Ferric Chloride, Hydrochloric Acid | See protocol for detailed preparation |

Table 2: Experimental Protocol Parameters

| Step | Parameter | Value/Duration | Notes |

| Fixation | Preferred Fixative | 10% Neutral Buffered Formalin (NBF) | Fixation time of 24 hours to 2 weeks is ideal.[5][7] |

| Deparaffinization and Rehydration | Standard procedure | Through Xylene and graded Ethanol series to water | |

| Nuclear Counterstain (optional) | Weigert's Hematoxylin | 8 minutes | An acid-resistant hematoxylin is necessary. |

| Picrosirius Red Staining | Incubation Time | 1 hour | Shorter times are not recommended as this allows for near-equilibrium staining.[4][5] |

| Washing | Acidified Water | 2 changes | Prevents loss of dye that can occur with water washes.[4][5] |

| Dehydration | 100% Ethanol | 3 changes | Should be performed efficiently to maintain cytoplasmic counterstaining.[7] |

| Clearing and Mounting | Xylene | 2 changes, 5 minutes each | Mount with a resinous medium.[7] |

Experimental Protocols

Preparation of Solutions

-

Picrosirius Red Solution (0.1%):

-

Acidified Water (0.5%):

-

Weigert's Hematoxylin (optional nuclear counterstain):

-

Solution A: Dissolve 1 g of hematoxylin in 100 mL of 95% ethanol.

-

Solution B: Mix 4 mL of 29% ferric chloride solution with 95 mL of distilled water and 1 mL of concentrated hydrochloric acid.

-

For working solution, mix equal parts of Solution A and Solution B. This solution should be prepared fresh.[7]

-

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5 minutes each).

-

Transfer through a graded series of ethanol (100% twice, 95%, 80%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Picrosirius Red Staining:

-

Washing:

-

Dehydration:

-

Dehydrate rapidly in three changes of 100% ethanol.[5]

-

-

Clearing and Mounting:

-

Clear in two changes of xylene (5 minutes each).[5]

-

Coverslip using a resinous mounting medium.

-

Expected Results

-

Bright-field Microscopy: Collagen fibers will appear red, while the cytoplasm and other elements will be stained a pale yellow by the picric acid. Nuclei, if counterstained, will be black or dark brown.[4][7]

-

Polarized Light Microscopy: This is the preferred method for analysis. Collagen fibers will exhibit strong birefringence.

Diagrams

Caption: Workflow for Picrosirius Red Staining Protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. med.emory.edu [med.emory.edu]

- 5. med.emory.edu [med.emory.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. research.chop.edu [research.chop.edu]

- 8. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

- 11. stainsfile.com [stainsfile.com]

Application Notes and Protocols for Amyloid Plaque Detection Using Direct Red Dyes

To the Researcher: The following application notes and protocols detail the use of a direct red dye for the histological detection of amyloid plaques. Initial searches for "Direct Red 84" did not yield established protocols for this specific application. Therefore, this document focuses on a closely related and widely documented dye, Sirius Red F3B (Direct Red 80) , a common and effective alternative to Congo Red for amyloid plaque staining.

Introduction to Sirius Red for Amyloid Detection

Sirius Red F3B is a polyazo dye that is extensively used in histology for the visualization of collagen and amyloid deposits.[1][2] Its strong affinity for the β-pleated sheet structure, which is characteristic of amyloid fibrils, makes it a valuable tool for identifying amyloid plaques in tissue sections.[3] When bound to amyloid, Sirius Red exhibits a characteristic apple-green birefringence under polarized light, a key feature for specific detection.[4] This property is due to the highly organized, linear arrangement of the dye molecules along the amyloid fibrils, a phenomenon sometimes referred to as forming a "pseudocrystal".[3]

The binding mechanism is primarily attributed to hydrogen bonding between the dye molecules and the amyloid protein's β-pleated sheet backbone.[3] The linear and planar conformation of the Sirius Red molecule allows it to align parallel to the amyloid fibril axis, intercalating into the grooves of the β-sheet structure. This ordered arrangement is responsible for the observed birefringence.

Key Experimental Parameters and Data

| Parameter | Value/Recommendation | Source(s) |

| Dye | Sirius Red F3B (C.I. 35780, Direct Red 80) | [2][5] |

| Tissue Preparation | 5-10 µm thick paraffin-embedded sections | [6] |

| Fixation | 10% Neutral Buffered Formalin (NBF) | [7] |

| Staining Solution | 0.1% Sirius Red in saturated aqueous Picric Acid | [8] |

| Alkaline Staining | 0.5 g Sirius Red in 45 ml distilled water, 50 ml ethanol (B145695), 1 ml 1% NaOH | [6] |

| Incubation Time | 60 - 120 minutes | [6] |

| Differentiation | Acidified water or 70% ethanol | [7] |

| Visualization | Bright-field and Polarized Light Microscopy | [4] |

| Expected Result (Bright-field) | Amyloid plaques stain red | [4] |

| Expected Result (Polarized Light) | Apple-green birefringence of amyloid deposits | [4] |

Experimental Protocols

Two common methods for Sirius Red staining of amyloid plaques are presented below: the Picro-Sirius Red method and Llewellyn's Alkaline Sirius Red method.

Protocol 1: Picro-Sirius Red Staining

This method is widely used for the visualization of both collagen and amyloid. The picric acid helps to suppress background staining.

Materials:

-

Sirius Red F3B (Direct Red 80)

-

Saturated aqueous solution of Picric Acid

-

Weigert's Iron Hematoxylin (B73222) (for nuclear counterstain)

-

Acidified water (0.5% acetic acid in distilled water)

-

Ethanol (graded series: 70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Resinous mounting medium

-

Paraffin-embedded tissue sections (5-10 µm) on slides

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Counterstaining:

-

Stain nuclei with Weigert's Iron Hematoxylin for 8-10 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Sirius Red Staining:

-

Stain in 0.1% Sirius Red in saturated aqueous Picric Acid for 60 minutes.[8]

-

-

Differentiation and Dehydration:

-

Rinse slides in two changes of acidified water.

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Expected Results:

-

Amyloid plaques: Red

-

Collagen: Red

-

Nuclei: Black/Blue

-

Cytoplasm: Pale yellow

Under Polarized Light:

-

Amyloid plaques: Apple-green birefringence

-

Collagen fibers: Yellow-orange birefringence

Protocol 2: Llewellyn's Alkaline Sirius Red Method for Amyloid

This method is considered more specific for amyloid.

Materials:

-

Sirius Red F3B (Direct Red 80)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ethanol (absolute and 80%)

-

Progressive alum hematoxylin (e.g., Mayer's)

-

Xylene or a xylene substitute

-

Resinous mounting medium

-

Paraffin-embedded tissue sections (5 µm) on slides

Staining Solution Preparation:

-

Dissolve 0.5 g of Sirius Red F3B in 45 ml of distilled water.

-

Add 50 ml of absolute ethanol and mix well.

-

Add 1 ml of 1% aqueous Sodium Hydroxide.

-

While swirling, slowly add drops of 20% aqueous Sodium Chloride until a fine precipitate begins to form (usually around 2 ml). Do not add more than 4 ml.[6]

-

Let the solution stand overnight and filter before use.

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize and rehydrate sections to water as in Protocol 1.

-

-

Nuclear Counterstaining:

-

Stain nuclei with a progressive alum hematoxylin for a few minutes.

-

Rinse with tap water.

-

-

Ethanol Rinse:

-

Rinse with 80% ethanol.

-

-

Alkaline Sirius Red Staining:

-

Place slides in the alkaline Sirius Red solution for 1-2 hours.[6]

-

-

Washing and Dehydration:

-

Rinse well with tap water.

-

Dehydrate with absolute ethanol.

-

-

Clearing and Mounting:

-

Clear with xylene and mount with a resinous medium.

-

Expected Results:

-

Amyloid: Red

-

Eosinophil and Paneth cell granules: Red

-

Nuclei: Blue

-

Background: Colorless

Under Polarized Light:

-

Amyloid: Deep green birefringence.[6]

Mechanism of Sirius Red Binding to Amyloid Fibrils

The interaction between Sirius Red and amyloid fibrils is a non-covalent binding process driven by the specific structural features of both the dye and the amyloid aggregate.

Caption: Binding of Sirius Red to Amyloid Fibrils.

Experimental Workflow for Amyloid Plaque Detection

The following diagram illustrates the general workflow for the histological detection of amyloid plaques using Sirius Red staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Based on molecular structures: Amyloid-β generation, clearance, toxicity and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. tissuesampling.weebly.com [tissuesampling.weebly.com]

- 5. Cooperative hydrogen bonding in amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta sheet - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Alzheimer’s Disease Immunotherapy and Mimetic Peptide Design for Drug Development: Mutation Screening, Molecular Dynamics, and a Quantum Biochemistry Approach Focusing on Aducanumab::Aβ2–7 Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellulose Staining in Plant Biology using C.I. Direct Red 23 (Pontamine Fast Scarlet 4B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the architecture of the plant cell wall is fundamental to understanding plant growth, development, and morphogenesis. Cellulose (B213188), as the primary structural component, forms a complex network of microfibrils that dictates cellular shape and response to environmental stimuli. C.I. Direct Red 23, also widely known by its synonyms Pontamine Fast Scarlet 4B (PFS) and Direct Scarlet 4BS, is a fluorescent dye that specifically binds to cellulose.[1][2] Upon binding, its fluorescence is significantly enhanced, making it an invaluable tool for imaging cellulose distribution and orientation in plant cell walls using fluorescence and confocal microscopy.[2][3]

Note on Dye Nomenclature: The user specified C.I. Direct Red 84. However, the scientific literature overwhelmingly cites C.I. Direct Red 23 (CAS 3441-14-3) , also known as Pontamine Fast Scarlet 4B, for this specific application.[1][4] this compound (CAS 6409-83-2) is a different chemical compound.[5] This document provides the protocol for the scientifically validated dye, C.I. Direct Red 23.

Principle of Action

Direct Red 23 is a diazo dye that exhibits a high affinity for cellulose.[6] The binding is thought to occur through hydrogen bonding and van der Waals forces between the dye molecules and the glucose units of the cellulose microfibrils. This interaction leads to a significant increase in the dye's fluorescence quantum yield. The dye fluoresces in the red region of the spectrum when excited with green or blue-green light, providing high-contrast images of cellulose structures within the cell wall.[1][2] Its fluorescence intensity is much greater when bound to cellulose compared to other cell wall polysaccharides like xyloglucan, ensuring a high degree of specificity.[3]

Applications in Plant Biology

-

Visualization of Cell Wall Architecture: Enables detailed imaging of the arrangement of cellulose microfibrils in primary and secondary cell walls.[2]

-

Analysis of Cellulose Dynamics: Allows for real-time imaging of cellulose reorientation during cell expansion and growth in living plant tissues.[3]

-

Mutant Phenotyping: Useful for comparing cell wall structures in wild-type versus mutant plants, particularly those with defects in cellulose synthesis or cell wall organization.[3]

-

Super-Resolution Microscopy: Has been successfully used in advanced imaging techniques like direct stochastic optical reconstruction microscopy (dSTORM) to visualize cellulose fibrils at a resolution beyond the diffraction limit of conventional light microscopy.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using C.I. Direct Red 23 for cellulose staining.

Table 1: Staining Conditions

| Parameter | Value | Plant Material/Reference |

| Concentration | 0.1% (w/v) | Pinus radiata tracheids[1] |

| 0.01% (w/v) | Arabidopsis thaliana seedlings | |

| 0.1 - 14 mg/mL | Arabidopsis thaliana seedlings[4] | |

| 0.01 - 0.1 mg/mL | Onion epidermis[7] | |

| Solvent | 150 mM NaCl | Pinus radiata tracheids[1] |

| Phosphate-Buffered Saline (PBS) | Arabidopsis thaliana seedlings[4][7] | |

| Incubation Time | 5 minutes | Pinus radiata tracheids[1] |

| 20 minutes | Onion epidermis[7] | |

| 60 minutes (under vacuum) + 60 minutes (on rotator) | Arabidopsis thaliana seedlings[4] |

Table 2: Microscopy Parameters

| Parameter | Wavelength (nm) | Microscope/Reference |

| Excitation Peak | 510 | AAT Bioquest Spectrum Viewer[8] |

| Excitation (Laser) | 488 | Confocal Microscopy[8] |

| 561 | Confocal Microscopy[3][9] | |

| Emission Peak | 576 | AAT Bioquest Spectrum Viewer[8] |

| Emission Range | 570 - 650 | Confocal Microscopy[9] |

| 585/42 (Bandpass filter) | BD FACSCanto™ II[8] |

Experimental Protocols

Protocol 1: General Staining of Plant Tissues (e.g., Onion Epidermis, Arabidopsis Roots)

This protocol is a general guideline and may require optimization depending on the specific plant tissue.

Materials:

-

C.I. Direct Red 23 (Pontamine Fast Scarlet 4B)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Microscope slides and coverslips

-

Forceps and razor blades

-

Staining dish or microcentrifuge tubes

Procedure:

-

Prepare Staining Solution:

-

Prepare a stock solution of 0.1% (w/v) Direct Red 23 in PBS (1 mg/mL).

-

For working solution, dilute the stock solution in PBS to a final concentration between 0.01 mg/mL and 0.1 mg/mL. The optimal concentration should be determined empirically for each tissue type.[7]

-

-

Sample Preparation:

-

For onion, peel a thin epidermal layer from the inner (concave) side of a bulb scale.

-

For Arabidopsis, gently excavate 5-7 day old seedlings from the growth medium. Roots are readily stained, while aerial parts may require vacuum infiltration due to the waxy cuticle.[3]

-

-

Staining:

-

Immerse the plant tissue in the Direct Red 23 working solution.

-

Incubate for 10-30 minutes at room temperature. For denser tissues, a longer incubation time or vacuum infiltration may be necessary to ensure proper dye penetration.[7]

-

-

Washing:

-

Briefly rinse the stained tissue with PBS to remove excess, unbound dye.

-

-

Mounting and Imaging:

-

Mount the stained tissue in a drop of PBS on a microscope slide and apply a coverslip.

-

Image immediately using a confocal laser scanning microscope.

-

Use an excitation wavelength of ~561 nm and collect emission between 570 nm and 650 nm.[9]

-

Protocol 2: Staining of Fixed and Sectioned Tissues (e.g., Wood Sections)

This protocol is adapted for fixed and sectioned plant material.

Materials:

-

C.I. Direct Red 23

-

150 mM NaCl solution

-

Microscope slides and coverslips

-

Staining dish

Procedure:

-

Prepare Staining Solution:

-

Prepare a 0.1% (w/v) solution of Direct Red 23 in 150 mM NaCl.[1]

-

-

Staining:

-

Place the fixed and sectioned tissue (e.g., microtome sections of a plant stem) into the staining solution.

-

Incubate for 5 minutes at room temperature.[1]

-

-

Washing:

-

Rinse the sections with the 150 mM NaCl solution to remove excess dye.

-

-

Mounting and Imaging:

-

Mount the section on a microscope slide in a suitable mounting medium (e.g., glycerol).

-

Image using a confocal microscope with settings appropriate for the dye (e.g., 561 nm excitation, 570-650 nm emission).

-

Visualizations

Caption: Workflow for C.I. Direct Red 23 Staining.

Caption: Mechanism of Direct Red 23 Staining.

References

- 1. researchgate.net [researchgate.net]

- 2. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]

- 3. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetrasodium 5,5'-[carbonylbis(imino-4,1-phenyleneazo)]bis[8-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate] | C45H28N10Na4O13S4 | CID 169010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Red 23 | 3441-14-3 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [Pontamine fast scarlet 4B] | AAT Bioquest [aatbio.com]

- 9. Detecting the orientation of newly-deposited crystalline cellulose with fluorescent CBM3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of a C.I. Direct Red 84 Stock Solution for Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of a C.I. Direct Red 84 stock solution for various microscopy applications, with a primary focus on the widely used Picro-Sirius Red staining technique for collagen visualization.

Chemical and Physical Properties

This compound, also known as Sirius Red F3B or C.I. Direct Red 80, is a polyazo dye widely utilized in histology and pathology for the selective staining of collagen fibers. Its elongated, planar molecular structure facilitates its binding to the parallel-oriented collagen molecules.

| Property | Value |

| Synonyms | C.I. Direct Red 80, Sirius Red F3B, C.I. 35780 |

| CAS Number | 2610-10-8 |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ |

| Molecular Weight | 1373.08 g/mol |

| Appearance | Red powder |

| Solubility in Water | 30 g/L at 60°C50 g/L at 97°C |

| Solubility in Other Solvents | Soluble in ethanol[1] |

Safety, Handling, and Storage

2.1. Hazard Identification

While not classified as a hazardous substance by all regulatory bodies, this compound may cause eye, skin, and respiratory tract irritation. Ingestion may be harmful. It is essential to handle the dye powder with care to avoid dust formation, which can be combustible.

2.2. Personal Protective Equipment (PPE)

When handling this compound powder and concentrated solutions, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves.

-

Respiratory Protection: A NIOSH-approved particulate respirator or dust mask, especially when weighing and handling the powder.

-

Protective Clothing: A lab coat or other suitable protective clothing.

2.3. Storage

Store this compound powder in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation from light. Stock solutions, particularly the Picro-Sirius Red solution, are reported to be stable for at least three years when stored at room temperature.[2]

Experimental Protocols

3.1. Preparation of a 1% (w/v) Aqueous Stock Solution

This general-purpose stock solution can be used for various staining purposes.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

Weighing paper/boat

-

Spatula

Procedure:

-

Weigh 1.0 g of this compound powder.

-

Transfer the powder to a beaker containing approximately 80 mL of distilled water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Gently heat the solution to 50-60°C while stirring to aid dissolution. Do not boil.

-

Once the dye is completely dissolved, turn off the heat and allow the solution to cool to room temperature.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with distilled water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the solution in a well-labeled, sealed container at room temperature, protected from light.

3.2. Preparation of Picro-Sirius Red Staining Solution

This is the most common application of this compound in microscopy for the specific staining of collagen.

Materials:

-

This compound (Sirius Red F3B)

-

Picric acid, saturated aqueous solution (approx. 1.2% w/v)

-

Glacial acetic acid (optional, for pH adjustment)

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Storage bottle

Procedure:

-

Prepare a saturated aqueous solution of picric acid by adding an excess of picric acid crystals to distilled water and stirring for several hours. Allow the undissolved crystals to settle and decant the supernatant.

-

For every 100 mL of staining solution, weigh 0.1 g of this compound powder.

-

Add the this compound powder to 100 mL of the saturated picric acid solution.

-

Stir the mixture until the dye is completely dissolved. Gentle warming can be used to facilitate dissolution.

-

The pH of this solution is typically acidic due to the picric acid. For some protocols, the pH is not further adjusted. However, for specific applications, the pH can be adjusted with a few drops of glacial acetic acid if necessary.

-

Store the final Picro-Sirius Red solution in a tightly capped bottle at room temperature. The solution is stable for an extended period.

Application: Picro-Sirius Red Staining for Collagen

This protocol is a standard method for visualizing collagen fibers in paraffin-embedded tissue sections.

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and a graded series of ethanol (B145695) to distilled water.

-

Stain the nuclei with Weigert's hematoxylin (B73222) for 8 minutes (optional).

-

Rinse in running tap water for 10 minutes.

-

Stain in the prepared Picro-Sirius Red solution for 60 minutes.

-

Wash in two changes of acidified water (0.5% acetic acid in distilled water).

-

Dehydrate rapidly through graded ethanols.

-

Clear in xylene and mount with a resinous mounting medium.

Expected Results:

-

Under bright-field microscopy, collagen fibers will appear red, while muscle and cytoplasm will be yellow.

-

Under polarized light microscopy, collagen fibers will exhibit strong birefringence, with thicker type I collagen appearing yellow-orange and thinner type III collagen appearing green.

Diagrams

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols: Red Fluorescent Probes for Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The choice of fluorescent probe is critical for successful imaging, with ideal probes exhibiting high brightness, photostability, low cytotoxicity, and specific targeting. While a direct inquiry into "Direct Red 84 derivatives" for this purpose yields limited established applications, this document provides a comprehensive guide to widely-used and effective red fluorescent probes for live-cell imaging. We will focus on the rhodamine and cyanine (B1664457) families of dyes, which are well-characterized and offer a range of options for labeling various subcellular structures and proteins.

Part 1: Limitations of Azo Dyes and the Advantages of Modern Fluorophores

Direct Red 84 is an azo dye, a class of synthetic colorants widely used in the textile industry. While some dyes have been repurposed for biological applications, azo dyes generally have significant limitations for live-cell imaging:

-

Cytotoxicity: Many azo dyes can be toxic to living cells, interfering with cellular processes and leading to artifacts or cell death.[1][2][3]

-

Lack of Specificity: These dyes often exhibit nonspecific binding to various cellular components, resulting in high background fluorescence and difficulty in targeting specific structures.[1]

-

Poor Photophysical Properties: Compared to modern fluorophores, many azo dyes have lower quantum yields (brightness) and poor photostability, meaning they photobleach quickly under illumination.[4]

In contrast, fluorophores like rhodamine and cyanine derivatives have been specifically developed and optimized for biological imaging.[5][6] They offer several advantages:

-

High Brightness and Photostability: These dyes are engineered for high fluorescence quantum yields and resistance to photobleaching, enabling long-term imaging experiments.[7][8]

-

Low Cytotoxicity: Many derivatives are well-tolerated by living cells, minimizing perturbation of normal cellular functions.[9][10]

-

Target Specificity: They can be conjugated to various molecules (e.g., antibodies, small molecules, or genetic tags like HaloTag and SNAP-tag) to specifically label proteins of interest or subcellular organelles like mitochondria, the nucleus, and the cytoskeleton.[5][]

-

Far-Red and Near-Infrared (NIR) Emission: Many of these dyes emit in the far-red or NIR region of the spectrum, which is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration.[12][13]

Part 2: Quantitative Data on Representative Red Fluorescent Probes

The selection of a fluorescent probe often depends on its specific photophysical properties. Below is a comparison of commonly used red fluorescent probes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| Rhodamine B | 543 | 560-610 | ~110,000 | ~0.31 |

| Tetramethylrhodamine (TRITC) | 550 | 570 | ~85,000 | ~0.28 |

| Silicon Rhodamine (SiR) | 652 | 674 | ~100,000 | ~0.40 |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| Cy5 | 650 | 670 | 250,000 | 0.20 |

| mCherry (Fluorescent Protein) | 587 | 610 | 72,000 | 0.22 |

Note: Values can vary depending on the solvent, pH, and conjugation state.[8][10]

Part 3: Experimental Protocols

Protocol 1: General Staining of Live Cells with a Red Fluorescent Dye

This protocol provides a general procedure for staining live cells with a membrane-permeant red fluorescent dye.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Red fluorescent dye stock solution (e.g., 1 mM in DMSO)

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-80%) on an appropriate imaging vessel.

-

Dye Preparation: Prepare a working solution of the fluorescent dye by diluting the stock solution in serum-free medium. The final concentration typically ranges from 0.5 to 5 µM, but should be optimized for the specific dye and cell type.[14]

-

Staining:

-

Aspirate the complete medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed dye-containing serum-free medium to the cells.

-

Incubate for 15-45 minutes at 37°C, protected from light.[14]

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed complete medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

-

Protocol 2: Targeted Labeling of a Protein of Interest using a Self-Labeling Tag (e.g., HaloTag)

This protocol describes how to specifically label a protein of interest that has been genetically fused with a self-labeling tag.

Materials:

-

Live cells expressing the HaloTag-fusion protein of interest

-

HaloTag ligand conjugated to a red fluorescent dye (e.g., HaloTag-SiR)

-

Complete cell culture medium

-

PBS

Procedure:

-

Cell Culture: Plate the cells expressing the HaloTag-fusion protein on imaging-compatible dishes.

-

Labeling:

-

Add the HaloTag ligand-dye conjugate directly to the complete culture medium to the desired final concentration (typically 1-5 µM).

-

Incubate the cells for 15-30 minutes at 37°C.

-

-

Washing:

-

Aspirate the medium containing the labeling solution.

-

Wash the cells three times with pre-warmed complete medium, incubating for 5-10 minutes during each wash to allow unbound dye to diffuse out of the cells.

-

-

Imaging:

-

Add fresh, pre-warmed complete medium.

-

Proceed with live-cell imaging.

-

Part 4: Visualizations

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that could be visualized using fluorescent probes. For instance, the translocation of a transcription factor (TF) to the nucleus upon ligand binding to a receptor.

Caption: A generic signaling pathway showing ligand-induced transcription factor translocation.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general workflow for a live-cell imaging experiment.

Caption: General workflow for a live-cell imaging experiment.

By following these guidelines and protocols, researchers can effectively utilize red fluorescent probes to gain valuable insights into the dynamic processes of living cells.

References

- 1. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. What are the limitations of live cell imaging? | AAT Bioquest [aatbio.com]

- 3. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

Application Notes and Protocols: C.I. Direct Red 84 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84 (C.I. 35760) is a multi-azo class, water-soluble anionic dye. Traditionally, direct dyes are utilized in the textile industry for coloring cellulosic fibers like cotton, paper, and leather.[1][2][3] The mechanism of staining relies on the dye's affinity for the substrate, mediated by non-covalent interactions such as hydrogen bonding and van der Waals forces.[1][3][4][5] While primarily an industrial colorant, its potential application in a fluorescence microscopy setting is an area of exploratory research.

This document provides a theoretical framework and generalized protocols for evaluating this compound as a potential fluorescent stain for biological specimens. It is critical to note that the fluorescence properties of this compound are not well-documented in scientific literature. Therefore, the information presented herein should be considered a starting point for independent characterization and optimization.

Physicochemical and Spectral Properties

Quantitative data for this compound is summarized below. The lack of documented fluorescence data necessitates empirical determination by the end-user.

| Property | Value | Reference |

| C.I. Name | Direct Red 84 | |

| C.I. Number | 35760 | |

| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | |

| Molecular Weight | 1136.99 g/mol | |

| CAS Number | 6409-83-2 | |

| Excitation Maximum (λex) | Not Documented | |

| Emission Maximum (λem) | Not Documented | |

| Quantum Yield (Φ) | Not Documented | |

| Photostability | Not Documented | |

| Solubility | Soluble in water | [2][3] |

Potential Applications in Fluorescence Microscopy

Based on the general properties of direct dyes, this compound could theoretically be investigated for the following applications in a research setting:

-

Staining of Cellulose-Containing Structures: In plant biology, it could be evaluated for staining cell walls.

-

Counterstaining: Depending on its emission spectrum, it might serve as a counterstain in multi-color fluorescence imaging to provide general morphological context.

-

High-Content Screening: If found to stain specific structures, its use in automated imaging platforms could be explored.

Experimental Protocols

Disclaimer: The following protocols are generalized and have not been specifically validated for this compound. Extensive optimization of dye concentration, incubation time, and washing steps will be required.

Preparation of Staining Solution

-

Prepare a 1% (w/v) stock solution of this compound in distilled water.

-

For a working solution, dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to a final concentration range of 0.01% to 0.1%. The optimal concentration must be determined experimentally.

Staining Protocol for Cultured Cells

-

Culture cells on glass coverslips or in imaging-compatible plates.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if targeting intracellular structures.

-

Wash the cells twice with PBS.

-

Incubate the cells with the this compound working solution for 15-60 minutes at room temperature, protected from light.

-

Wash the cells three to five times with PBS to remove unbound dye.

-

Mount the coverslips with an appropriate mounting medium.

-

Image using a fluorescence microscope with suitable filter sets (to be determined based on spectral characterization).

Staining Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol (B145695) washes.

-

Rinse with distilled water.

-

Incubate with the this compound working solution for 30-90 minutes at room temperature or elevated temperatures (e.g., 60°C) to enhance staining.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through graded ethanol solutions.

-

Clear with xylene and mount with a resinous medium.

Visualizations

References

Application Notes: Staining Collagen Fibers with Picrosirius Red (C.I. Direct Red 80)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate visualization and quantification of collagen are crucial for research in tissue engineering, fibrosis, and various pathological conditions. Picrosirius Red staining, a widely adopted histological technique, offers a robust and specific method for identifying collagen fibers in tissue sections. This method utilizes Sirius Red (C.I. Direct Red 80), a strong anionic dye, which binds to the cationic groups of collagen molecules. The elongated dye molecules align with the parallel orientation of collagen fibers, significantly enhancing their natural birefringence. When viewed under polarized light, this enhanced birefringence allows for the differentiation of collagen types based on fiber thickness and organization, with thicker Type I collagen fibers appearing yellow to red, and thinner Type III collagen fibers appearing green.

Note on Dye Selection: The Colour Index (C.I.) number for the dye used in the Picrosirius Red technique is Direct Red 80 (C.I. 35780) , also known as Sirius Red F3B. The user-specified C.I. Direct Red 84 (C.I. 35760) , also known as Sirius Brown 3RL, is primarily used as a dye for cotton fabrics and is not documented for collagen staining in the scientific literature.[1] For accurate and reproducible results in collagen analysis, the use of C.I. Direct Red 80 is essential.

Principle of the Method